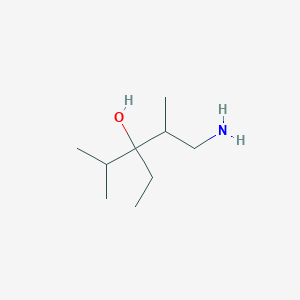

1-Amino-3-ethyl-2,4-dimethylpentan-3-OL

Description

Significance of Amino Alcohol Motifs in Synthetic Science

Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. This bifunctionality makes them exceptionally versatile building blocks and key structural motifs in numerous areas of chemical science. scbt.com Their significance is underscored by their prevalence in biologically active molecules, including natural products and pharmaceuticals like the essential medicines Salbutamol and Propranolol. nih.gov

In the realm of synthetic science, chiral amino alcohols are paramount. They serve as indispensable tools in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. nih.gov They are frequently employed as chiral ligands for metal catalysts and as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. nih.govdiva-portal.orgresearchgate.netresearchgate.net The ability of the amino and hydroxyl groups to coordinate with metals is a key feature in many catalytic applications. alfa-chemistry.com Beyond catalysis, the dual functionality of amino alcohols allows for the construction of complex molecular frameworks and is crucial in the development of advanced polymers and surfactants, where they can enhance material performance and stability. scbt.commdpi.com Furthermore, they are integral to biochemical studies, aiding in the synthesis of peptides and other biomolecules to provide insights into protein structure and function. scbt.com

Unique Structural Attributes of 1-Amino-3-ethyl-2,4-dimethylpentan-3-OL

This compound is a specific amino alcohol whose structure presents several noteworthy features. While detailed research literature on this exact compound is limited, its molecular architecture allows for an analysis of its potential chemical properties and roles.

| Identifier | Data | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1501353-55-4 | bldpharm.combldpharm.com |

| Molecular Formula | C₉H₂₁NO | bldpharm.com |

| SMILES | CC(C)C(O)(CC)C(C)CN | bldpharm.com |

The primary structural attributes of this compound are:

A Primary Amine (-NH₂): The amino group is located at the C1 position, making it a primary amine. This group can act as a nucleophile or a base and is a key site for further chemical modification.

A Tertiary Alcohol (-OH): The hydroxyl group is situated on the C3 carbon, which is bonded to three other carbon atoms (an ethyl group, an isopropyl group fragment, and a sec-butyl group fragment). This classifies it as a tertiary alcohol.

High Degree of Steric Hindrance: The most defining characteristic is the significant steric bulk surrounding the tertiary alcohol. The presence of an ethyl group and two methyl groups on the carbons adjacent to the alcohol (C2 and C4) creates a sterically congested environment. This crowding can be expected to influence the reactivity of both the alcohol and the nearby amine group, potentially hindering reactions that require access to these sites. However, this same steric bulk can be highly desirable in applications like asymmetric catalysis, where a bulky ligand can create a specific chiral environment around a metal center, thereby directing the stereoselectivity of a reaction. researchgate.net

Scope and Research Imperatives for Highly Branched Amino Alcohols

The synthesis and study of highly branched or sterically hindered amino alcohols like this compound represent a notable area of modern organic synthesis. A primary research imperative is the development of efficient and stereoselective synthetic routes to access these complex structures. westlake.edu.cn The creation of adjacent chiral centers, especially in sterically crowded environments, poses a formidable challenge that drives innovation in synthetic methodology. researchgate.netwestlake.edu.cn

Current research explores various strategies to overcome these synthetic hurdles, including biocatalysis using engineered enzymes and the development of novel catalytic reactions, such as electrocatalytic radical cross-couplings. frontiersin.orgchemrxiv.org The motivation for this research is the potential for these unique molecules to serve as high-value building blocks and ligands. westlake.edu.cn The pronounced steric bulk of highly branched amino alcohols can lead to unique selectivities in catalyzed reactions that cannot be achieved with smaller, less hindered analogues. Therefore, the scope of research includes not only the synthesis of these compounds but also the exploration of their applications as chiral ligands in asymmetric catalysis, as building blocks for novel pharmaceuticals, and as components in materials science where their unique architecture could impart specific properties.

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

1-amino-3-ethyl-2,4-dimethylpentan-3-ol |

InChI |

InChI=1S/C9H21NO/c1-5-9(11,7(2)3)8(4)6-10/h7-8,11H,5-6,10H2,1-4H3 |

InChI Key |

OVOAZYWDHQRQET-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)(C(C)CN)O |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations of 1 Amino 3 Ethyl 2,4 Dimethylpentan 3 Ol

Stereogenic Centers and Their Implications in Branched Amino Alcohol Synthesis

The synthesis of branched amino alcohols with multiple stereocenters presents a significant challenge in organic chemistry. researchgate.net Controlling the stereochemical outcome of synthetic reactions is paramount to obtaining the desired enantiomer or diastereomer. researchgate.net Stereoselective synthesis strategies often employ chiral auxiliaries, catalysts, or starting materials to direct the formation of specific stereoisomers. The inherent steric hindrance in a molecule like 1-Amino-3-ethyl-2,4-dimethylpentan-3-OL can influence the approach of reagents, further complicating stereoselective synthesis.

Conformational Analysis and Molecular Dynamics of the Chemical Compound

The conformational landscape of this compound is complex due to the presence of multiple rotatable single bonds and bulky substituents. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and to understand the energy barriers between them. libretexts.org For flexible acyclic molecules, a combination of systematic and stochastic search algorithms can be employed to explore the potential energy surface and identify low-energy conformers. nih.govfrontiersin.org

Molecular mechanics and quantum chemical calculations are powerful tools for studying the conformations of flexible molecules. nih.govyoutube.com These methods can predict the relative energies of different conformers, taking into account factors such as torsional strain, steric hindrance, and intramolecular hydrogen bonding between the amino and hydroxyl groups. libretexts.org

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms, MD can reveal how the molecule flexes, and how its conformation changes in different environments, such as in solution. nih.gov Such simulations are crucial for understanding how the molecule might interact with biological targets or other molecules.

Advanced Spectroscopic Methodologies for Stereochemical Assignment and Structural Confirmation

A suite of advanced spectroscopic techniques is essential for the comprehensive structural elucidation and stereochemical assignment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. youtube.com For this compound, both ¹H and ¹³C NMR would provide crucial information.

To distinguish between the different stereoisomers, advanced NMR techniques are often necessary. The use of chiral derivatizing agents, such as Mosher's acid, can convert enantiomers into diastereomers, which will exhibit distinct NMR spectra. youtube.com Similarly, chiral solvating agents can be used to induce chemical shift differences between enantiomers. researchgate.net

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | 1.0 - 3.0 | br s | 2H |

| -OH | 1.0 - 4.0 | br s | 1H |

| H1 | 2.5 - 3.0 | m | 2H |

| H2 | 1.6 - 2.0 | m | 1H |

| H4 | 1.6 - 2.0 | m | 1H |

| -CH₂CH₃ (ethyl) | 1.2 - 1.6 | q | 2H |

| -CH(CH₃)₂ (isopropyl at C4) | 0.8 - 1.0 | d | 6H |

| -CH₃ (at C2) | 0.8 - 1.0 | d | 3H |

| -CH₂CH₃ (ethyl) | 0.8 - 1.0 | t | 3H |

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 40 - 50 |

| C2 | 45 - 55 |

| C3 | 70 - 80 |

| C4 | 45 - 55 |

| C5 | 20 - 30 |

| -CH₂CH₃ (ethyl) | 25 - 35 |

| -CH₂CH₃ (ethyl) | 5 - 15 |

| -CH(CH₃)₂ (isopropyl at C4) | 30 - 40 |

| -CH(CH₃)₂ (isopropyl at C4) | 15 - 25 |

| -CH₃ (at C2) | 10 - 20 |

Note: These are predicted values and may vary depending on the solvent and specific stereoisomer.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. libretexts.org For this compound, high-resolution mass spectrometry would be used to confirm its elemental formula.

The fragmentation pattern in the mass spectrum provides valuable clues about the molecule's structure. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation pathways for alcohols and amines. Alpha-cleavage, the breaking of the C-C bond adjacent to the heteroatom, is a common fragmentation for both alcohols and amines. docbrown.infolibretexts.org The loss of a water molecule (dehydration) is also a characteristic fragmentation for alcohols. libretexts.org

Expected Mass Spectrometry Fragmentation for this compound:

| m/z | Possible Fragment | Fragmentation Pathway |

| 159 | [M]⁺ | Molecular Ion |

| 142 | [M-NH₃]⁺ | Loss of ammonia |

| 141 | [M-H₂O]⁺ | Dehydration |

| 130 | [M-C₂H₅]⁺ | Alpha-cleavage (loss of ethyl radical) |

| 116 | [M-C₃H₇]⁺ | Alpha-cleavage (loss of isopropyl radical) |

| 86 | [C₅H₁₂N]⁺ | Cleavage at C2-C3 bond |

| 72 | [C₄H₁₀N]⁺ | Cleavage at C1-C2 bond |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage adjacent to the amino group |

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are indispensable for determining the absolute stereochemistry of chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration of stereogenic centers. bohrium.com

For a molecule with multiple chromophores, the exciton (B1674681) coupling phenomenon in ECD can be particularly powerful. tandfonline.com Although this compound lacks strong chromophores in its native state, derivatization with chromophoric groups can enable the use of exciton-coupled circular dichroism (ECCD). The sign of the resulting bisignate Cotton effect in the ECCD spectrum can be directly related to the absolute configuration of the stereocenters. tandfonline.com

Theoretical calculations of ECD spectra using quantum chemical methods can be compared with experimental spectra to provide a reliable assignment of the absolute configuration. bohrium.com

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mkuniversity.ac.in By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the molecule, as well as the intermolecular interactions in the crystal lattice. mkuniversity.ac.in

For this compound, obtaining a suitable single crystal for X-ray diffraction analysis would provide unambiguous information about the relative and absolute stereochemistry of a particular stereoisomer. The crystal structure would reveal the bond lengths, bond angles, and torsion angles, offering a detailed picture of its solid-state conformation. This information is invaluable for validating the results of computational conformational analysis and for understanding the packing forces that govern the crystal structure.

Theoretical and Computational Studies on 1 Amino 3 Ethyl 2,4 Dimethylpentan 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published studies employing Density Functional Theory (DFT) to elucidate the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or reactivity indices of 1-Amino-3-ethyl-2,4-dimethylpentan-3-OL were identified. Such calculations would typically provide valuable information on the molecule's stability, reactivity hotspots, and potential interaction with other chemical species.

Molecular Modeling and Conformational Landscape Analysis

A search of the scientific literature did not yield any molecular modeling or conformational analysis studies for this compound. This type of analysis is crucial for understanding the three-dimensional structure of a molecule, identifying its most stable conformers, and exploring the energy barriers between different spatial arrangements. This information is fundamental for predicting a compound's physical properties and biological activity.

Reaction Mechanism Investigations and Transition State Analysis

There is no available research on the investigation of reaction mechanisms involving this compound through computational methods. Consequently, no data on transition state geometries, activation energies, or reaction pathways for this compound could be found. These studies are essential for understanding how the molecule participates in chemical reactions.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

No computational studies predicting the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound were discovered. The correlation of theoretically predicted spectra with experimental data is a common practice for validating computational models and aiding in the structural elucidation of molecules.

Quantum Chemical Descriptors for Reactivity Prediction

The literature search did not reveal any studies that calculate or utilize quantum chemical descriptors (e.g., hardness, softness, electrophilicity index) to predict the reactivity of this compound. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies to correlate molecular structure with chemical or biological activity.

The Enigmatic Building Block: Scant Scientific Literature on this compound

Following a comprehensive search of scientific databases and chemical literature, it has become evident that the chemical compound This compound is not extensively documented in publicly available research. While this amino alcohol, identified by the CAS Number 1501353-55-4, is available from some chemical suppliers, there is a notable absence of detailed studies regarding its specific applications in complex chemical synthesis, such as asymmetric catalysis, natural product synthesis, or polymer chemistry.

The initial intent of this article was to provide a thorough examination of this compound's role as a versatile building block. However, the lack of published research prevents a detailed, evidence-based discussion on its use in the key areas outlined. Information regarding its efficacy as a ligand in enantioselective reactions, its utility as a precursor to other chiral molecules, or its potential in materials science is not currently present in the scientific literature.

While research on structurally similar chiral amino alcohols does exist, providing insights into the potential applications of this class of compounds, any direct extrapolation to this compound would be speculative. Scientific accuracy demands that the content be based on verified and published findings directly pertaining to the subject compound.

Therefore, we must conclude that, at present, the scientific community has not widely reported on the synthesis, characterization, or application of this compound. Its potential as a building block in the fields of asymmetric catalysis, synthesis of complex scaffolds, and materials science remains an area ripe for future investigation. Until such research is published, a detailed article on its specific roles in these areas cannot be responsibly compiled.

Role of 1 Amino 3 Ethyl 2,4 Dimethylpentan 3 Ol As a Building Block in Complex Chemical Synthesis

Derivatization Strategies for Analytical Characterization and Industrial Processes

The chemical structure of 1-Amino-3-ethyl-2,4-dimethylpentan-3-OL, a sterically hindered tertiary amino alcohol, presents unique challenges for direct analysis, particularly by gas chromatography (GC). The presence of a polar primary amine (-NH2) and a tertiary alcohol (-OH) group leads to strong intermolecular hydrogen bonding. This results in low volatility and potential for thermal degradation, making it difficult to analyze by GC without chemical modification. orgchemboulder.comsepscience.com To overcome these limitations and enable robust analytical characterization and facilitate certain industrial processes, various derivatization strategies are employed. These methods aim to mask the polar functional groups, thereby increasing the compound's volatility and thermal stability. osti.govsigmaaldrich.com

The primary goals of derivatizing this amino alcohol are to:

Enhance Volatility: By replacing the active hydrogens on the amine and alcohol groups with nonpolar moieties, the intermolecular forces are significantly reduced, allowing the compound to be readily vaporized for GC analysis. orgchemboulder.comosti.gov

Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC separation, preventing on-column degradation and ensuring accurate quantification. sigmaaldrich.com

Increase Detection Sensitivity: Certain derivatizing agents can introduce electrophoric groups (e.g., fluorine atoms), which enhance the signal in specific detectors like an electron capture detector (ECD). researchgate.net

Two of the most common and effective derivatization strategies applicable to this compound are silylation and acylation.

Silylation

Silylation is a widely used derivatization technique that involves the replacement of active hydrogen atoms in the amine and alcohol groups with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or a more sterically bulky tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comwikipedia.org The reaction converts the polar -OH and -NH2 groups into nonpolar silyl (B83357) ether and silyl amine, respectively. wikipedia.org

For a molecule like this compound, the reaction would proceed as follows:

The tertiary alcohol is converted to a silyl ether.

The primary amine is converted to a silyl amine.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comwikipedia.org The choice of reagent depends on the desired stability of the derivative and the reaction conditions. TBDMS derivatives, formed using MTBSTFA, are notably more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com However, the steric hindrance around the tertiary alcohol in this compound can make silylation challenging, potentially requiring more reactive reagents or harsher reaction conditions. wikipedia.orgorganic-chemistry.org The use of catalysts such as N-methylimidazole (NMI) can significantly accelerate the silylation of amino alcohols, even at room temperature. osti.govresearchgate.net

Acylation

Acylation involves the reaction of the primary amine and tertiary alcohol with an acylating agent, such as an acid chloride or anhydride, to form amides and esters, respectively. libretexts.org This process effectively masks the polar functional groups, leading to increased volatility. For compounds with both amine and hydroxyl groups, acylation of the amine is generally more rapid and can be achieved selectively under controlled conditions. libretexts.orgnih.gov

N-hydroxysuccinimide (NHS) esters are common derivatizing agents that target primary amine groups. nih.govresearchgate.netacs.org Perfluoroacylating agents, such as heptafluorobutyryl (HFB) derivatives, are particularly useful as they not only increase volatility but also introduce fluorine atoms, which can significantly enhance detection sensitivity in GC-MS analysis. researchgate.net While the primary amine is readily acylated, the sterically hindered tertiary alcohol may require more forceful conditions to react. libretexts.org

The choice between silylation and acylation often depends on the specific analytical requirements, such as the desired level of detection and the complexity of the sample matrix. nih.gov

Table 1: Comparison of Derivatization Strategies for Amino Alcohols

| Derivatization Strategy | Reagent Example | Target Functional Groups | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Silylation | BSTFA, MTBSTFA | Alcohol (-OH), Amine (-NH2) | Forms volatile and thermally stable derivatives. osti.govsigmaaldrich.com | Derivatives can be moisture-sensitive (especially TMS). sigmaaldrich.com Steric hindrance can slow the reaction. wikipedia.orgorganic-chemistry.org |

| Acylation | Acetic Anhydride, Heptafluorobutyrylimidazole | Amine (-NH2), Alcohol (-OH) | Produces stable derivatives. libretexts.org Can enhance detector response (e.g., with fluorinated groups). researchgate.net | May require harsher conditions for hindered alcohols. libretexts.org Potential for side reactions. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.